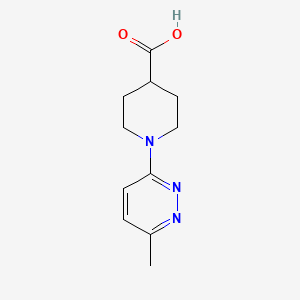

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

説明

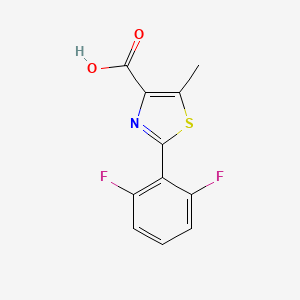

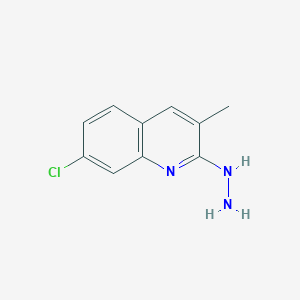

The compound “2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains a thiazole ring, a carboxylic acid group, and a 2,6-difluorophenyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The 2,6-difluorophenyl group is a phenyl group (a ring of six carbon atoms) with fluorine atoms attached to the 2nd and 6th carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the 2,6-difluorophenyl group, and the carboxylic acid group. The presence of the fluorine atoms on the phenyl ring could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the carboxylic acid group, and the 2,6-difluorophenyl group. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could potentially make the compound acidic. The fluorine atoms on the phenyl ring could influence the compound’s lipophilicity, which could in turn influence its solubility in different solvents .科学的研究の応用

Antioxidant and Anti-inflammatory Agents

Research focused on the synthesis of benzofused thiazole derivatives for evaluating their potential as antioxidant and anti-inflammatory agents. These compounds were tested in vitro for their activities, revealing distinct anti-inflammatory properties and potential antioxidant activity against various reactive species. This suggests the broader applicability of thiazole derivatives in developing new therapeutic agents targeting inflammation and oxidative stress-related conditions (Raut et al., 2020).

Chemosensors

Another area of application is the development of chemosensors based on thiazole derivatives. Research on 4-methyl-2,6-diformylphenol-based compounds, which share structural similarities with the target compound, has demonstrated high selectivity and sensitivity in detecting a range of analytes including metal ions, anions, and neutral molecules. This highlights the potential of using thiazole derivatives in the design and development of advanced sensing technologies for environmental monitoring and diagnostics (Roy, 2021).

Optoelectronic Materials

Furthermore, thiazole-based compounds are explored for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown promise for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The research underscores the value of thiazole derivatives in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This demonstrates the compound's potential in the development of new materials with tailored properties for advanced optoelectronic applications (Lipunova et al., 2018).

作用機序

Target of Action

The primary targets of 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as aromatic anilides

Mode of Action

It’s known that aromatic anilides typically interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

It’s worth noting that the compound contains a boronic acid moiety , which is often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s molecular weight of 1721288 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed in the body.

特性

IUPAC Name |

2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2S/c1-5-9(11(15)16)14-10(17-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGHUISDHQDYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=C(C=CC=C2F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3073080.png)

![4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073117.png)

![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073137.png)

![2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B3073142.png)

![3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid](/img/structure/B3073145.png)